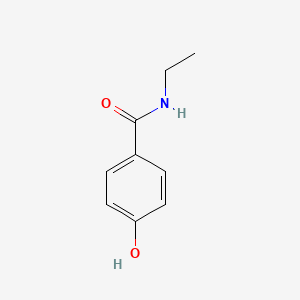

N-ethyl-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNFPNSAOIJCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Ethyl 4 Hydroxybenzamide

Established Synthetic Pathways for N-ethyl-4-hydroxybenzamide

The synthesis of this compound, a molecule with the chemical formula C9H11NO2, can be achieved through several established routes. ontosight.ainih.gov These methods primarily revolve around the formation of the central amide bond.

Direct Amide Formation Approaches

Direct amidation involves the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent to activate the carboxylic acid. In the context of this compound, this would involve the direct reaction of 4-hydroxybenzoic acid with ethylamine (B1201723). To overcome the low reactivity of the raw acid, coupling reagents are employed. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov Another approach involves the use of boric acid as a catalyst, which can facilitate the direct reaction between a carboxylic acid and an amine (or urea (B33335) as an ammonia (B1221849) source) under heating, often in solvent-free conditions. researchgate.netsemanticscholar.org

Approaches via Carboxylic Acid and Amine Intermediates

The most conventional and widely practiced synthesis of this compound proceeds through the reaction of a 4-hydroxybenzoic acid derivative with ethylamine. lookchem.com This pathway typically involves a two-step process:

Activation of the Carboxylic Acid: 4-hydroxybenzoic acid is first converted into a more reactive intermediate. A common method is the transformation into an acyl halide, such as 4-hydroxybenzoyl chloride, by reacting it with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org Alternatively, it can be converted to an ester, such as methyl 4-hydroxybenzoate. chemicalbook.com

Amidation: The activated intermediate is then reacted with ethylamine. lookchem.com The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride or ester, leading to the formation of the this compound and a byproduct (e.g., HCl or an alcohol). When using an acyl chloride, a base is typically added to neutralize the acidic byproduct. This method is highly effective and is a standard procedure for creating secondary amides from carboxylic acids. semanticscholar.orggoogle.com

Green Chemistry and Microwave-Assisted Synthesis Innovations for Benzamides

In recent years, significant advancements have been made in developing more environmentally friendly and efficient methods for amide synthesis, which are applicable to this compound.

Green Chemistry Approaches: These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. chemmethod.com One such technique is the use of enol esters, like vinyl benzoate, as acylating agents in solvent- and catalyst-free conditions. tandfonline.comtandfonline.com The reaction proceeds smoothly at room temperature, and the products can often be isolated by simple crystallization. tandfonline.com Another green method is an iodine-mediated domino protocol that can synthesize benzamides from ethylarenes using an oxidant like tert-butyl hydroperoxide (TBHP) and aqueous ammonia, avoiding metal catalysts and harsh reagents. organic-chemistry.org Biocatalytic methods using enzymes are also emerging as a sustainable alternative for amide bond formation. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized the synthesis of benzamides by dramatically reducing reaction times and often improving yields. chemicaljournals.com Microwave-assisted synthesis can be applied to the reaction of carboxylic acid salts with amines, facilitated by a copper catalyst. ingentaconnect.com It is also effective for the ring-opening of oxazolone (B7731731) derivatives by amines to form benzamides, a reaction that can be difficult to achieve with conventional heating. researchgate.net The key advantage of microwave heating is its direct and efficient energy transfer to the reacting molecules, leading to a rapid temperature increase and accelerated reaction rates. chemicaljournals.commdpi.com

Functionalization and Derivatization Strategies

The this compound scaffold can be chemically modified at two primary locations: the benzene (B151609) ring and the amide nitrogen. These modifications are crucial for tuning the molecule's properties for various applications.

Substitution Patterns and Their Synthetic Routes on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl (-OH) group. The amide group (-CONHCH₂CH₃) is typically a deactivating meta-director, but the powerful activating and ortho-, para-directing effect of the hydroxyl group dominates. Given that the para position is already occupied, incoming electrophiles will primarily be directed to the positions ortho to the hydroxyl group (positions 3 and 5).

Halogenation: Direct chlorination of the ring can be achieved by reacting the parent compound with reagents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). Careful control of stoichiometry is necessary to prevent over-substitution.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring is another possible functionalization. This is typically achieved by treating the compound with sulfuric acid. This reaction can add a sulfonic group to the aromatic ring, enhancing polarity. mdpi.com

Other Substitutions: The reactivity of the phenol (B47542) group allows for various other substitutions, providing a handle for creating a diverse library of derivatives. The aldehyde group of the precursor 4-hydroxybenzaldehyde (B117250) also offers a site for numerous chemical transformations before the final amidation step. chemicalbook.com

Modifications at the Amide Nitrogen

Modifying the substituent on the amide nitrogen is most directly accomplished by selecting a different primary amine during the initial synthesis rather than through post-synthetic alteration of the ethyl group. The general synthetic pathways described in section 2.1 can be adapted by replacing ethylamine with other primary amines to generate a wide array of N-substituted 4-hydroxybenzamides.

For instance, reacting 4-hydroxybenzoyl chloride with different primary amines (R-NH₂) would yield a series of derivatives with varying N-substituents (R). This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships. Research into the synthesis of N-benzoyl-2-hydroxybenzamides, for example, demonstrates the reaction of salicylamide (B354443) with various acid chlorides to modify one side of an amide linkage, illustrating the principle of building diversity through the choice of starting materials. nih.gov

In more advanced applications, such as the development of Proteolysis-targeting chimeras (PROTACs), benzamide (B126) derivatives serve as binders to specific proteins. The synthesis of these complex molecules often involves the strategic coupling of different benzoic acid derivatives and amines to achieve the desired biological activity and physicochemical properties. nih.gov These synthetic efforts highlight the modularity of benzamide synthesis, where the amine component is a key variable for derivatization.

Hydroxamic Acid Analogues and Their Synthesis

The synthesis of hydroxamic acid analogues derived from the this compound scaffold is a significant area of research, primarily driven by the established biological activity of the hydroxamic acid moiety (-CONHOH), particularly as a zinc-binding group in enzyme inhibitors. The conversion of the ethylamide group of this compound into a hydroxamic acid, or the synthesis of related structures, typically involves multi-step chemical processes.

A common strategy for generating hydroxamic acids is the reaction of an activated carboxylic acid derivative, such as an ester or acid chloride, with hydroxylamine (B1172632) or its salt. In the context of this compound's core structure, 4-hydroxybenzoic acid or its ester derivatives serve as the key starting materials. For instance, an alkyl ester can be converted directly to a hydroxamic acid using aqueous hydroxylamine, often in the presence of a base like lithium hydroxide (B78521) (LiOH). nih.gov

The general synthetic route can be outlined as follows:

Protection of the Phenolic Hydroxyl Group: The 4-hydroxy group of a starting material like 4-hydroxybenzoic acid is often protected to prevent it from reacting in subsequent steps.

Amide Bond Formation/Modification: The carboxylic acid is converted into a hydroxamic acid. A prevalent method involves coupling the carboxylic acid with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active ester, which then reacts with hydroxylamine. iaea.org Alternatively, direct coupling with a protected hydroxylamine followed by deprotection can be employed.

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final N-hydroxy-4-hydroxybenzamide analogue.

Several research groups have synthesized series of N-hydroxybenzamides and N-hydroxypropenamides as analogues of known biologically active compounds. researchgate.net These syntheses often start from commercially available materials and proceed through a two-step pathway to yield the final hydroxamic acid products. researchgate.net For example, the synthesis of quinazolinone-based hydroxamic acids has been achieved by converting methyl esters to hydroxamic acids using hydroxylamine. nih.gov This transformation is a key final step in creating complex molecules that retain the crucial hydroxamic acid functional group. nih.gov

Table 1: General Methods for Hydroxamic Acid Synthesis from Benzoic Acid Derivatives

| Starting Material | Reagents | Key Transformation | Reference |

|---|

Yield Optimization and Reaction Efficiency in this compound Synthesis

The efficient synthesis of this compound and related benzamides is critical for their potential application. Yield optimization focuses on manipulating reaction conditions and reagents to maximize the output of the desired product while minimizing reaction time and the formation of byproducts.

A primary method for synthesizing this compound is the amidation of a 4-hydroxybenzoic acid derivative with ethylamine. The efficiency of this reaction can be significantly influenced by several factors:

Starting Material Activation: Direct reaction between a carboxylic acid and an amine is often slow. Therefore, the carboxylic acid is typically "activated." This can be achieved by converting it to a more reactive derivative like an acid chloride or an ester. For example, N-benzoyl-2-hydroxybenzamides have been generated by reacting salicylamide with various acid chlorides in refluxing pyridine (B92270), with yields ranging from modest to very good. nih.gov

Catalysis: The use of catalysts can dramatically improve reaction rates and yields. Boric acid has been successfully used as a simple and readily available catalyst for the synthesis of amides from carboxylic acids and urea in a solvent-free system, resulting in good yields. researchgate.net For related reactions, such as the aminolysis of ethyl salicylate (B1505791), catalysts like phenylboronic acid have also been shown to be effective. rsc.org

Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Studies on the synthesis of amides from ethyl salicylate found that optimizing these conditions was significant, with high conversions (93%) achieved at 60 °C in hexane (B92381) after 24 hours without a catalyst. rsc.org The development of solvent-free methods, sometimes coupled with microwave radiation, offers a green chemistry approach that can reduce reaction times from hours to minutes and provide excellent isolated yields (80–99%). researchgate.netrsc.org

Purification Method: The final yield is also dependent on the efficiency of the purification process. Recrystallization is a common method for purifying solid products like benzamides, and it can lead to high-purity products with yields ranging from 83% to 96%. rsc.org

A patented method for producing p-hydroxybenzamide, a closely related compound, from methyl p-hydroxybenzoate and concentrated ammonia reports yields as high as 98.0%. google.com This high efficiency is achieved by controlling the reaction temperature (100-120°C) in a reactor, followed by vacuum concentration and filtration. google.com Such strategies, including the use of optimized temperature and pressure in a closed system, are directly applicable to the synthesis of this compound to improve reaction efficiency and yield.

Table 2: Factors Influencing Yield in Benzamide Synthesis

| Factor | Example/Method | Impact on Yield/Efficiency | Reference |

|---|

Biological Activity Profiles and Mechanistic Elucidation of N Ethyl 4 Hydroxybenzamide and Its Research Analogues

Antiprotozoal Activities and Targets

Protozoal infections remain a significant global health challenge, necessitating the continuous search for new and effective therapeutic agents. This section reviews the documented antiprotozoal activities of N-ethyl-4-hydroxybenzamide against several key human pathogens.

Activity against Toxoplasma gondii

Following a comprehensive review of the available scientific literature, no specific studies detailing the direct activity of this compound against Toxoplasma gondii were identified. Research on related compounds, such as N-benzoyl-2-hydroxybenzamides, has demonstrated anti-Toxoplasma activity, but specific data for this compound is not present in the reviewed sources.

Activity against Plasmodium falciparum

Similarly, the current body of scientific literature does not appear to contain specific research findings on the activity of this compound against Plasmodium falciparum, the primary causative agent of malaria. While analogues have been investigated, data pertaining directly to this compound is absent.

Activity against Trypanosoma spp.

No specific data on the activity of this compound against Trypanosoma species, the causative agents of trypanosomiasis, was found in the reviewed scientific literature.

Activity against Leishmania spp.

A review of the available literature did not yield any specific studies on the activity of this compound against Leishmania species, the parasites responsible for leishmaniasis.

Proposed Mechanisms of Antiprotozoal Action

Given the absence of specific studies on the antiprotozoal activity of this compound, there are currently no proposed mechanisms of action for this specific compound against the aforementioned protozoal targets in the scientific literature.

Anticancer Research Applications

The exploration of novel compounds for anticancer activity is a critical area of pharmacological research. A study involving the synthesis of a library of related compounds, including N-ethyl-3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b] rsc.orgoxazine-6-carboxamides, was conducted to screen for cytotoxicity against a panel of cancer cell lines. rsc.org The findings from this research indicated that the amide-linked library of compounds was generally devoid of toxicity against the tested cell lines. rsc.org

Table 1: Cytotoxicity Screening of a Library Containing N-ethyl-benzamide Analogues

| Cell Line Panel | Outcome |

|---|---|

| 11 Cancer Cell Lines | Amide-linked library was devoid of toxicity. rsc.org |

| 1 Normal Cell Line | Amide-linked library was devoid of toxicity. rsc.org |

Histone Deacetylase (HDAC) Inhibition Mechanisms, including Isoform Selectivity

Research into analogues of this compound has identified potent histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors typically feature a metal-binding moiety that interacts with the catalytic metal ion, often zinc, within the active site of the HDAC enzyme. researchgate.net This interaction is crucial for blocking the enzymatic activity, which involves the deacetylation of lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. researchgate.net

Specifically, acyl derivatives of a related compound, 4-(aminomethyl)-N-hydroxybenzamide, have been identified as potent HDAC inhibitors with notable selectivity for the HDAC6 isoform. nanobioletters.comfrontiersin.org The mechanism for this selectivity is attributed to specific structural features of the inhibitors. A benzylic spacer in these molecules is thought to more effectively access the wider channel of the HDAC6 active site compared to other HDAC subtypes. nanobioletters.comfrontiersin.org Furthermore, hydrophobic capping groups on these analogues can interact with the protein surface near the rim of the active site, further enhancing binding affinity and selectivity for HDAC6. nanobioletters.comfrontiersin.org

Table 1: HDAC Inhibition Profile of this compound Analogues

| Compound Class | Target | Selectivity | Putative Mechanism of Selectivity |

|---|

Cell Proliferation Inhibition in Specific Cancer Cell Lines, e.g., U937, HepG2

Analogues of this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines. In studies involving the human leukemic monocyte lymphoma cell line U937, certain related compounds exhibited cytostatic effects, effectively suppressing cell growth. For two such active compounds, the half-maximal inhibitory concentration (IC50) values were determined to be 6.8 µM and 6.3 µM, respectively, indicating potent anti-proliferative properties. rsc.org

Similarly, research on other structurally related compounds, such as substituted N-(4'-Nitrophenyl)-L-prolinamides, has shown significant tumor inhibitory activities against the human hepatoblastoma cell line HepG2. nih.gov The efficacy of these compounds underscores the potential of the substituted benzamide (B126) scaffold in designing agents that can impede the growth of cancer cells.

Table 2: Anti-Proliferative Activity of this compound Analogues

| Cell Line | Compound Type | IC50 Value / % Inhibition |

|---|---|---|

| U937 | Liquid Crystalline Compounds | 6.3 - 6.8 µM rsc.org |

Induction of Apoptosis and Cell Cycle Modulation in Research Models

The broader class of N-substituted benzamides has been shown to induce programmed cell death, or apoptosis, in cancer cell models. The mechanism of action involves the activation of the intrinsic mitochondrial pathway of apoptosis. nih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator caspase in the apoptotic cascade. nih.gov

Prior to the onset of apoptosis, these compounds often induce a block in the cell cycle, specifically at the G2/M phase. nih.gov This cell cycle arrest is a critical event that precedes the induction of apoptosis. Research has shown that these effects can occur independently of the p53 tumor suppressor protein, as the G2/M block and subsequent apoptosis were observed in p53-deficient cell lines. nih.gov

Table 3: Apoptotic and Cell Cycle Effects of N-Substituted Benzamides

| Effect | Mechanism | Key Molecular Events | p53 Dependence |

|---|---|---|---|

| Cell Cycle Modulation | G2/M Phase Arrest | Precedes apoptosis | Independent nih.gov |

Related Enzyme Inhibition, e.g., Thymidine Phosphorylase

Thymidine phosphorylase (TP) is an enzyme implicated in tumor angiogenesis and cancer progression, making it a viable target for anticancer drug development. mdpi.comnih.gov In the search for new TP inhibitors, a series of 4-hydroxybenzohydrazides, which are structurally related to this compound, were synthesized and evaluated. mdpi.comnih.gov

Several of these compounds demonstrated potent to weak inhibitory activities against the TP enzyme, with IC50 values ranging from 6.8 µM to 229.5 µM. mdpi.comnih.gov To understand the mechanism of this inhibition, kinetic studies were performed on selected active compounds. These studies revealed that the inhibitors function through uncompetitive and non-competitive modes of inhibition, suggesting they may bind to an allosteric site on the enzyme rather than competing with the substrate at the active site. mdpi.comnih.gov

Table 4: Thymidine Phosphorylase Inhibition by 4-hydroxybenzohydrazide Analogues

| Compound Class | Target Enzyme | Range of IC50 Values | Mode of Inhibition |

|---|

Antimicrobial Research Applications

Antibacterial Spectrum and Selectivity, e.g., Staphylococcus species, Mycobacterium tuberculosis

Derivatives and analogues of this compound have been investigated for their antimicrobial properties. Research has shown that related compounds, such as salicylanilides and other N-benzamide derivatives, exhibit activity against a spectrum of bacteria, including both Gram-positive and Gram-negative species. nanobioletters.com

Specifically, promising results have been observed against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), and against various mycobacterial strains, including the causative agent of tuberculosis, Mycobacterium tuberculosis. For instance, certain synthetic analogs have demonstrated potent in vitro activity against MRSA with Minimum Inhibitory Concentrations (MICs) as low as 12.5 µM. Other related compounds have shown activity against Mycobacterium tuberculosis, highlighting the potential for this chemical class in developing new antibacterial agents.

Table 5: Antibacterial Spectrum of this compound Analogues

| Bacterial Species | Compound Class | Reported Activity (MIC) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Synthetic benzamide analogs | MICs down to 12.5 µM |

| Mycobacterium tuberculosis | Salicylanilides, other synthetic analogs | Active |

| Bacillus subtilis | N-benzamide derivatives | MIC of 6.25 µg/mL nanobioletters.com |

Mechanisms of Antibacterial Action, e.g., Membrane Depolarization, Proteosynthesis Inhibition

The precise mechanisms of antibacterial action for this compound and its direct analogues are not fully elucidated. However, studies on related phenolic compounds and other membrane-active agents provide plausible hypotheses. One general mechanism for phenolic antimicrobials involves the disruption of the bacterial cell membrane. frontiersin.org The lipophilicity of these compounds can facilitate their interaction with the phospholipid bilayer of the bacterial membrane, leading to a loss of integrity and function.

A key consequence of membrane disruption is depolarization of the cytoplasmic membrane. This process dissipates the membrane potential, which is crucial for cellular energy production and transport, ultimately leading to rapid bacterial cell death. nih.gov While specific studies on proteosynthesis inhibition by this class of compounds are limited, it is possible that by penetrating the bacterial cell wall, the active compounds may also interact with intracellular targets, although membrane disruption is often considered a primary mode of action for such molecules. nanobioletters.com

Antifungal Activities in Research Settings

There is currently no specific research available in publicly accessible scientific literature that details the antifungal activities of this compound or its close research analogues. Studies on other structurally related benzamide derivatives have explored antifungal properties, but direct data on this compound is absent.

Anti-inflammatory and Other Enzyme Modulatory Research

Investigations into the anti-inflammatory and specific enzyme modulatory effects of this compound are not present in the available scientific literature. The following subsections detail the lack of research in specific areas of enzyme inhibition and receptor modulation.

A comprehensive search of scientific databases did not yield any studies focused on the cyclooxygenase (COX) inhibitory activity of this compound. Consequently, there is no data on its potential to inhibit COX-1 or COX-2 enzymes.

There is no available research on the inhibitory effects of this compound on lipoxygenase (LOX) enzymes, including 12-LOX. Its potential as a lipoxygenase inhibitor has not been explored in published studies.

Specific studies evaluating the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) are not found in the scientific literature. While other benzamide derivatives have been investigated as cholinesterase inhibitors, no such data exists for this compound.

There is no documented research into the modulatory effects of this compound on dopamine (B1211576) receptors, including any potential D2 receptor antagonism. The study of benzamides as dopamine receptor ligands has focused on more structurally complex molecules.

In Vitro and In Vivo Preclinical Models for Activity Assessment

Due to the absence of research on the biological activities of this compound in the aforementioned areas, there are no documented in vitro or in vivo preclinical models that have been utilized for its activity assessment.

Despite a comprehensive search for scientific literature, no specific studies detailing the biological activity profiles or mechanistic elucidation of this compound in cell-based assays or animal models could be located. The search for detailed research findings, including efficacy, specificity, and pharmacological proof-of-concept for this particular compound, did not yield any relevant data.

Consequently, the requested article, structured around the provided outline, cannot be generated due to the absence of published research on the biological activities of this compound. Information regarding its evaluation in cell-based assays for efficacy and specificity, as well as in animal model studies for pharmacological proof-of-concept, is not available in the public domain.

Similarly, no data could be found for any designated research analogues of this compound that would allow for a comparative analysis within the requested framework. Therefore, the creation of data tables and a detailed discussion of research findings as per the instructions is not feasible.

Structure Activity Relationships Sar and Ligand Design Principles

Impact of N-Substitution on Biological Potency and Selectivity

The substituent attached to the amide nitrogen plays a pivotal role in modulating the biological activity of 4-hydroxybenzamide (B152061) derivatives. The size, lipophilicity, and hydrogen bonding capacity of the N-substituent can significantly influence how the molecule interacts with its biological target.

In studies of related benzamides, the nature of the N-alkyl group has been shown to be a key determinant of potency. For instance, research on a series of N-substituted benzamides as potential neuroleptics demonstrated that replacing a smaller N-ethyl group with a larger, more lipophilic N-benzyl group could enhance biological activity. nih.gov This suggests that the target's binding pocket may contain a hydrophobic region that can be effectively occupied by larger substituents, leading to improved affinity.

Conversely, theoretical studies on amide-alcohol complexes indicate that as the size of the N-alkyl group increases, the strength of hydrogen bonds involving the amide N-H donor can decrease. researchgate.net This highlights a delicate balance: while a larger group may enhance hydrophobic interactions, it could simultaneously weaken crucial hydrogen bonds. The optimal substituent is therefore target-dependent, balancing favorable hydrophobic and steric interactions with the preservation of essential hydrogen bonding patterns.

The table below summarizes the general trends observed for N-substitutions in benzamide (B126) analogues.

| N-Substituent Modification | General Impact on Activity | Rationale |

| Increase in Alkyl Chain Length | Variable; can increase or decrease potency | May enhance hydrophobic interactions but can also introduce steric hindrance or weaken N-H hydrogen bonds. researchgate.net |

| Introduction of Aromatic Rings (e.g., Benzyl) | Often enhances potency | Provides access to hydrophobic pockets and potential for π-π stacking interactions. nih.gov |

| Incorporation into a Cyclic System (e.g., Pyrrolidine) | Can significantly increase potency and selectivity | Constrains the conformation, potentially locking the molecule into a more bioactive shape and improving binding affinity. nih.gov |

These findings underscore that the N-ethyl group in N-ethyl-4-hydroxybenzamide is a critical modulator of its pharmacological profile. Modifications at this position must be carefully considered to optimize interactions with the specific biological target.

Role of the 4-Hydroxy Group in Ligand-Target Interactions

The phenolic 4-hydroxy group is a cornerstone of the this compound scaffold, often acting as a crucial interaction point with biological targets. Its ability to function as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions within a receptor's binding site, which can be vital for anchoring the ligand and ensuring high affinity.

The importance of hydroxyl groups in drug design is well-established. They can significantly enhance binding affinity by forming key hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine in a protein's active site. hyphadiscovery.comacs.org Furthermore, the position of the hydroxyl group on the aromatic ring is critical. Studies on hydroxybenzoic acid isomers have shown that the position (e.g., 2-hydroxy, 3-hydroxy, or 4-hydroxy) dictates the geometry of intermolecular interactions and the ability to form specific supramolecular structures. acs.org The para-position of the hydroxyl group in this compound places it directly opposite the benzamide linkage, allowing it to probe deep into a binding pocket and interact with residues that might be inaccessible to substituents at the ortho or meta positions.

Influence of Aromatic Ring Substitutions on Pharmacological Activity

Modifying the aromatic ring of the this compound scaffold by introducing additional substituents is a common strategy to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. The electronic and steric nature of these substituents can drastically alter the molecule's interaction profile.

Research on various benzamide-containing compounds has consistently shown that the pattern of substitution on the phenyl ring is a key determinant of biological effect. For example, in a series of benzamide-4-sulfonamides designed as carbonic anhydrase inhibitors, the introduction of different groups via an amide linkage to the core scaffold led to a wide range of potencies against different enzyme isoforms, with some compounds showing low nanomolar or even subnanomolar inhibition. nih.gov

Similarly, in the development of benzodioxane-benzamides as bacterial FtsZ inhibitors, functionalization of the benzamide ring was a critical part of the optimization process. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring and the acidity of the 4-hydroxy group, thereby influencing hydrogen bond strengths and potential π-π or cation-π interactions.

The following table illustrates the typical effects of different types of substituents on the aromatic ring of benzamide analogues:

| Substituent Type | Position | General Effect on Activity |

| Electron-Withdrawing (e.g., -Cl, -F, -CF₃) | Ortho, Meta, Para | Can enhance binding by interacting with specific residues or altering the pKa of the 4-hydroxy group. May improve metabolic stability. |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Ortho, Meta, Para | Can increase potency if the substituent fits into a hydrophobic pocket. May alter metabolic pathways. |

| Bulky Groups (e.g., -t-Butyl, Phenyl) | Ortho, Meta, Para | Can increase selectivity by preventing binding to targets with smaller active sites, but may also cause steric hindrance and reduce potency. |

These examples demonstrate that the aromatic ring of this compound is a versatile platform for structural modification, allowing for the optimization of its pharmacological profile through the strategic placement of various functional groups.

Conformation and Stereochemical Considerations in Activity Modulation

The amide bond in the benzamide scaffold can exist in cis or trans conformations, although the trans form is generally more stable. Rotation around the aryl-carbonyl and carbonyl-nitrogen bonds can be restricted, particularly if bulky substituents are present in the ortho position of the aromatic ring or on the nitrogen atom. beilstein-journals.org This restricted rotation can lead to atropisomerism (axial chirality), where different stable conformers can exist and potentially exhibit different biological activities. Computational studies on salicylamide-based molecules have highlighted the importance of thorough conformational analysis to understand their chiroptical properties and, by extension, their interaction with chiral biological systems. mdpi.com

When substitutions introduce stereocenters, the resulting enantiomers or diastereomers often display significant differences in potency and selectivity. In the development of benzodioxane-benzamide FtsZ inhibitors, the introduction of a hydroxyl group on the linker between the two main moieties created a second stereogenic center. The subsequent separation and biological evaluation of the erythro and threo isomers revealed that stereochemistry played a role in the observed antimicrobial activity. nih.gov This underscores the principle that biological targets are chiral, and thus they can differentiate between stereoisomers of a ligand, with one isomer often fitting much better into the binding site than the other.

Scaffold Hopping and Bioisosteric Replacements in this compound Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule like this compound. uniroma1.itnih.gov These approaches are employed to enhance potency, improve ADME (absorption, distribution, metabolism, and excretion) profiles, or secure new intellectual property.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the spatial arrangement of essential functional groups. researchgate.netniper.gov.in For this compound, the 4-hydroxybenzoyl core could be replaced by various heterocyclic systems that position an amide-like moiety and a hydrogen-bond-donating group in a similar orientation. For example, a substituted pyridine (B92270) or pyrimidine (B1678525) ring could replace the phenyl ring to alter properties like solubility, metabolic stability, and target interactions.

Bioisosteric replacement focuses on substituting a specific functional group with another group that has similar physical or chemical properties, leading to a similar biological response. drughunter.com The amide bond is a frequent target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. cambridgemedchemconsulting.com

Common bioisosteres for the amide group in the this compound scaffold include:

1,2,3-Triazoles: These five-membered rings are metabolically stable and can mimic the hydrogen bonding and dipole moment of the trans-amide bond. cambridgemedchemconsulting.com

Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles are also used to replace amides to improve metabolic stability and other pharmacokinetic properties. nih.gov

Retro-amides: Reversing the amide bond (NH-C=O to C=O-NH) can alter the hydrogen bonding pattern and susceptibility to proteases while maintaining structural similarity.

The table below provides examples of potential bioisosteric replacements for the functional groups in this compound.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Amide (-CONH-) | 1,2,4-Oxadiazole, 1,2,3-Triazole | Improve metabolic stability, modulate hydrogen bonding properties. drughunter.comnih.gov |

| 4-Hydroxy (-OH) | Carboxylic Acid (-COOH), Tetrazole | Act as a hydrogen bond donor/acceptor with different acidity and spatial properties. |

| Phenyl Ring | Pyridine, Thiophene, Pyrimidine | Alter electronics, solubility, metabolic profile, and potential for new vector interactions. niper.gov.in |

These advanced design strategies allow medicinal chemists to explore novel chemical space around the this compound template to develop analogues with superior drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.

A 3D-QSAR study was conducted on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are close structural analogues, to understand the structural requirements for inhibiting Rho-associated kinase-1 (ROCK1). In this study, CoMFA and CoMSIA models were developed to correlate the 3D structural features of the inhibitors with their observed inhibitory potency (pIC₅₀).

CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA evaluates additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The results of these analyses are visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish biological activity.

For the N-ethyl-4-(pyridin-4-yl)benzamide series, the QSAR models yielded statistically significant results, indicating their predictive power. The key findings from the contour maps included:

Steric Fields (CoMFA/CoMSIA): Green contours indicated regions where bulky substituents would be favorable for activity, while yellow contours showed areas where bulk would be detrimental.

Electrostatic Fields (CoMFA/CoMSIA): Blue contours highlighted regions where electropositive groups would increase potency, whereas red contours indicated that electronegative groups would be beneficial.

Hydrophobic Fields (CoMSIA): Yellow contours showed where hydrophobic groups would enhance activity, while white contours indicated regions where hydrophilic groups would be preferred.

Hydrogen Bond Donor/Acceptor Fields (CoMSIA): Cyan and magenta contours identified favorable locations for H-bond donors, while purple and red contours showed favorable locations for H-bond acceptors.

These QSAR models provide a powerful predictive tool for designing new, more potent analogues. By using the insights from the contour maps, researchers can strategically add or modify substituents on the this compound scaffold to optimize interactions with the target receptor before undertaking chemical synthesis.

Computational and Theoretical Investigations of N Ethyl 4 Hydroxybenzamide

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding how a ligand like N-ethyl-4-hydroxybenzamide might interact with a biological target, such as a protein receptor.

In a relevant study, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which share the core structure of this compound, were investigated as inhibitors of Rho-associated kinase-1 (ROCK1), a protein implicated in cardiovascular disease. nih.gov Molecular modeling techniques, including docking and molecular dynamics, were employed to elucidate the critical interactions and binding affinities between these inhibitors and the ROCK1 protein. nih.gov

The analysis of protein-ligand interactions is fundamental to understanding the mechanism of action and for designing more potent molecules. nih.gov For the N-ethyl-4-(pyridin-4-yl)benzamide series targeting ROCK1, docking studies revealed key interactions within the active site of the protein. nih.gov

The ligand preparation for such simulations involves adding hydrogen atoms and assigning appropriate charges, such as Gasteiger charges. nih.gov The protein target is also prepared by adding polar hydrogens. nih.gov Docking simulations showed that these compounds were stabilized by a combination of polar and hydrophobic interactions. nih.gov Specifically, hydrogen bonds were observed with crucial amino acid residues in the hinge loop (M156) and the catalytic lysine (B10760008) (K105) of the ROCK1 active site. nih.gov Visualizing these docked poses helps in understanding how the ligand fits within the binding pocket and which chemical moieties are responsible for the key interactions. youtube.com

Beyond predicting the binding pose, computational methods aim to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. mdpi.com A popular and effective technique for this is the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method. nih.gov This method calculates the binding free energy of the protein-ligand complex, providing a quantitative measure of affinity. nih.gov

For the newly designed derivatives of N-ethyl-4-(pyridin-4-yl)benzamide, molecular dynamics simulations followed by MMPBSA calculations were performed to estimate their binding interaction energies. nih.gov These computational predictions are crucial for prioritizing compounds for synthesis and experimental testing. semanticscholar.org

Table 1: Predicted Interaction and Binding Energies for Designed ROCK1 Inhibitors

| Compound | MMPBSA Binding Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

| Design 1 | -59.54 | -51.32 | -28.98 |

| Design 2 | -58.91 | -50.11 | -29.54 |

| Design 3 | -58.12 | -49.87 | -28.67 |

| Design 4 | -57.65 | -48.99 | -27.88 |

| Design 5 | -57.33 | -49.01 | -27.11 |

| Design 6 | -56.98 | -48.55 | -26.98 |

| Design 7 | -56.42 | -48.17 | -26.54 |

This table is representative of data from a study on N-ethyl-4-(pyridin-4-yl)benzamide derivatives and is intended to illustrate the type of data generated in binding affinity predictions. Data adapted from a 2021 study on ROCK1 inhibitors. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. These methods are essential for a deeper understanding of the intrinsic characteristics of this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely applied in pharmaceutical research for tasks such as geometry optimization, calculation of vibrational frequencies, and determination of electronic properties. nih.govnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional conformation and to analyze its bonding characteristics. nih.govnih.gov These calculations form the basis for further analyses, such as HOMO-LUMO and MEP mapping.

Frontier Molecular Orbital theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in

HOMO acts as an electron donor, and its energy level corresponds to the ionization potential. nih.govresearchgate.net

LUMO acts as an electron acceptor, and its energy level is related to the electron affinity. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable, indicating a greater ease of charge transfer within the molecule. nih.govrasayanjournal.co.in From the energies of these frontier orbitals, various global reactivity descriptors can be calculated to further characterize the molecule's reactivity. nih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

This table defines theoretical parameters that can be calculated from the HOMO and LUMO energies of a compound like this compound. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rasayanjournal.co.indeeporigin.com The MEP surface is color-coded to represent different electrostatic potential values. wolfram.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (like oxygen). deeporigin.com

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These sites are favorable for nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. deeporigin.com

Green regions represent neutral or near-zero potential. wolfram.com

For this compound, an MEP map would be expected to show negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as key sites for hydrogen bonding. rasayanjournal.co.in Positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group and the hydrogen on the amide nitrogen, indicating their roles as hydrogen bond donors. deeporigin.com

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. wikipedia.org It translates the complex, delocalized molecular orbitals obtained from quantum chemistry calculations into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wisc.edumpg.de The analysis focuses on identifying "natural bond orbitals," which are calculated bonding orbitals with maximum electron density, ideally close to two electrons, representing a natural Lewis structure. wikipedia.orgwisc.edu

An NBO analysis of this compound would involve quantifying the electron density shared between atoms, determining the hybridization of atomic orbitals contributing to bonds, and assessing charge transfer interactions. The analysis reveals donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. wikipedia.org These interactions, known as hyperconjugation, are key to understanding molecular stability and the effects of substituent groups. For this compound, this would allow for a detailed investigation of the electronic interactions between the phenyl ring, the hydroxyl group, and the ethylamide substituent, including the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the aromatic system.

Natural Localized Molecular Orbitals (NLMOs) are an extension of the NBO method. researchgate.net While NBOs provide a picture of the idealized Lewis structure, NLMOs incorporate the effects of electron delocalization by including the weak occupancies of the non-Lewis orbitals. wikipedia.org This results in a set of localized orbitals that more accurately represent the electron density distribution within the molecule. An NLMO analysis for this compound would provide a more complete picture of the bonding by visualizing how electron density deviates from a simple, localized Lewis structure, thereby quantifying the extent of electronic delocalization across the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the conformational flexibility and stability of a molecule. conicet.gov.ar The availability of molecular topology files for this compound in repositories such as the Automated Topology Builder (ATB) facilitates the development of force fields necessary for conducting such simulations. uq.edu.au

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds: the C-C bond between the ethyl group and the nitrogen, the C-N amide bond, and the C-C bond connecting the carbonyl group to the phenyl ring. Rotation around these bonds gives rise to various conformers with different energies and stabilities. A similar molecule, N-ethylformamide, has been shown to exist in different stable conformations (conformers). nih.gov

MD simulations, typically performed in a simulated aqueous environment to mimic physiological conditions, would track the trajectory of the molecule over time scales ranging from nanoseconds to microseconds. conicet.gov.ar This allows for the identification of the most stable, low-energy conformations and the transitional states between them. The results can be analyzed to determine the relative populations of different conformers, the free energy barriers to rotation, and the intramolecular hydrogen bonding possibilities (e.g., between the amide proton and the hydroxyl oxygen). This information is crucial for understanding how the molecule's three-dimensional shape influences its interactions with biological targets.

In Silico ADME Predictions and Pharmacokinetic Research Parameters

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. nih.govrsc.org These predictions help to identify candidates with favorable drug-like characteristics before undertaking costly and time-consuming experimental studies. nih.gov For this compound, several key physicochemical and pharmacokinetic parameters can be calculated using established computational tools.

One of the most common frameworks for assessing drug-likeness is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov The computed properties for this compound, based on data from public databases, are evaluated against these criteria. nih.gov

Table 1: Computed Physicochemical Properties and ADME Parameters for this compound

| Property/Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 165.19 g/mol | ≤ 500 | Yes |

| Lipophilicity (XLogP3) | 1.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The data indicates that this compound fully complies with Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity (XLogP3 = 1.1) suggest a good potential for oral bioavailability. nih.gov The Polar Surface Area (PSA) is another important predictor of drug absorption. A PSA value of less than 140 Ų is generally associated with good cell membrane permeability. The predicted PSA of 49.3 Ų for this compound further supports the likelihood of good gastrointestinal absorption and membrane permeation. nih.gov

Further in silico analysis would typically predict interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and assess potential for crossing the blood-brain barrier or acting as a substrate for efflux transporters. nih.govmdpi.com Based on its physicochemical profile, this compound demonstrates promising drug-like properties that would warrant further experimental investigation.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR Data Interpretation

The ¹H and ¹³C NMR spectra of N-ethyl-4-hydroxybenzamide provide definitive information about its atomic arrangement. The expected proton signals include a triplet-quartet system for the N-ethyl group, two distinct doublets for the para-substituted aromatic ring, and exchangeable singlets for the amide (N-H) and hydroxyl (O-H) protons. The ¹³C spectrum correspondingly shows signals for the ethyl carbons, the four unique aromatic carbons, and the downfield amide carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment confirms proton-proton couplings. For this compound, the key COSY cross-peak would be between the methyl triplet and the methylene (B1212753) quartet of the ethyl group, confirming their direct connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the aromatic protons with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. For this compound, critical HMBC correlations would include:

Correlations from the methylene (-CH₂-) protons of the ethyl group to the amide carbonyl carbon (C=O) and the C-1 aromatic carbon, confirming the N-ethyl amide linkage to the benzene (B151609) ring.

Correlations from the amide proton (N-H) to the carbonyl carbon and the aromatic C-1 and C-2/C-6 carbons.

Correlations from the aromatic H-2/H-6 protons to the C-4 and carbonyl carbons, and from the H-3/H-5 protons to the C-1 carbon.

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman), which correspond to specific bond vibrations.

Identification of Characteristic Functional Group Frequencies

The FT-IR and FT-Raman spectra of this compound display characteristic bands that confirm the presence of its key functional groups. The amide group gives rise to strong and distinct absorptions: the C=O stretch (Amide I band) and the N-H bend coupled with the C-N stretch (Amide II band). The phenolic O-H and amide N-H stretching vibrations are also prominent, often appearing as broad bands due to hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for this compound

Comparative Analysis with Computational Vibrational Data

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to compute theoretical vibrational frequencies. nih.gov These calculated values are then compared with the experimental FT-IR and FT-Raman data. researchgate.net It is a standard practice to apply a scaling factor to the computed wavenumbers to correct for anharmonicity and limitations of the theoretical model. researchgate.netesisresearch.org

This comparative analysis aids in the definitive assignment of complex vibrational modes. researchgate.net For this compound, such a study would likely show excellent agreement between the scaled theoretical frequencies and the experimental spectra. Furthermore, deviations between the gas-phase theoretical calculations and solid-state experimental data, such as a red-shift (lowering of frequency) in the O-H, N-H, and C=O stretching bands, can provide strong evidence for the presence and strength of intermolecular hydrogen bonding in the crystal lattice. researchgate.netesisresearch.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch

The this compound molecule contains a substituted benzene ring, which acts as a chromophore. The absorption of UV radiation excites electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. uzh.ch The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons within the aromatic π-system. The presence of the hydroxyl (-OH) and amide (-CONHCH₂CH₃) substituents, which act as auxochromes, modifies the energy of these transitions, usually shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. slideshare.net

n → π Transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (lone pairs) from the oxygen and nitrogen atoms into the π* anti-bonding orbital of the carbonyl group and the aromatic ring. uzh.chslideshare.net These transitions occur at longer wavelengths but are often much weaker than π → π* transitions and may be obscured by them. uzh.ch

The primary absorption band for this compound is anticipated in the UV region, characteristic of the π → π* transition within its conjugated system.

Table of Compounds Mentioned

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. The molecular formula for this compound is C₉H₁₁NO₂, which corresponds to a monoisotopic mass of approximately 165.079 Da. nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 165. The fragmentation of this compound under electron ionization (EI) would be expected to follow predictable pathways for aromatic amides. libretexts.orgmiamioh.edu Key fragmentation processes would likely include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the N-ethyl group, leading to a fragment ion at m/z 150.

Amide Bond Cleavage: Scission of the C-N bond can occur in two ways:

Formation of the benzoyl cation (C₇H₅O₂⁺) at m/z 121, resulting from the loss of the ethylamino radical (•NHCH₂CH₃).

Formation of the N-ethylaminocarbonyl cation (C₃H₆NO⁺) at m/z 72.

McLafferty Rearrangement: While less common for primary amides, related rearrangements can occur. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺ | - | Molecular Ion |

| 150 | [C₈H₈NO₂]⁺ | •CH₃ | Alpha-cleavage |

| 121 | [C₇H₅O₂]⁺ | •NHCH₂CH₃ | Amide Bond Cleavage |

| 72 | [C₃H₆NO]⁺ | •C₆H₅O | Amide Bond Cleavage |

Chromatographic Purity Assessment and Quantification Methods, e.g., HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds and for their quantification. longdom.org For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

This method would involve a stationary phase, such as a C18 (octadecylsilyl) column, and a mobile phase consisting of a mixture of an aqueous solvent (often with a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is commonly achieved using a UV-Vis detector set to a wavelength where the aromatic ring strongly absorbs light (e.g., around 254 nm or its λmax).

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve from standards of known concentration and using it to determine the concentration of the analyte in an unknown sample. researchgate.net The method must be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. longdom.orgresearchgate.net

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

The crystal structure of 4-hydroxybenzamide (B152061) is stabilized by a network of intermolecular hydrogen bonds. researchgate.net These interactions involve the phenolic hydroxyl group (-OH) acting as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, and the amide N-H groups acting as donors to both the hydroxyl and carbonyl oxygens of neighboring molecules. This creates a robust, interconnected supramolecular architecture. researchgate.net

Table 3: Expected Supramolecular Interactions in Solid-State this compound

| Interaction Type | Donor Group | Acceptor Group | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Phenolic O-H | Carbonyl O | Primary structural motif |

| Hydrogen Bond | Amide N-H | Carbonyl O | Dimer formation, chain propagation |

| Hydrogen Bond | Amide N-H | Phenolic O | Cross-linking of chains |

| van der Waals | Ethyl C-H | Various | Space-filling and stabilization |

Future Research Directions and Translational Perspectives

Development of Next-Generation N-ethyl-4-hydroxybenzamide Derivatives

The development of next-generation derivatives based on the this compound scaffold is a primary focus for future research. The core strategy involves the synthesis of new analogues by modifying the parent structure to improve potency, selectivity, and pharmacokinetic properties. The amide functional group is a crucial component in many biologically active substances, but it can be susceptible to enzymatic degradation in vivo. Therefore, creating bioisosteres of the amide bond is a key strategy to enhance metabolic stability.

Research into related benzamide (B126) and hydroxybenzamide compounds has demonstrated the viability of this approach. For instance, the synthesis of various salicylic acid derivatives has yielded compounds with significant antifungal activity. Similarly, computational studies on benzamide derivatives have been used to identify key structural features required for activity as glucokinase activators for potential antidiabetic applications. These studies often involve creating a series of related compounds and evaluating them through quantitative structure-activity relationship (QSAR) analyses to identify the most promising candidates for further development.

Future work on this compound would involve a systematic exploration of substitutions on the aromatic ring and modifications to the N-ethyl group. The goal is to create derivatives with optimized binding to their biological targets while minimizing off-target effects.

Table 1: Examples of Benzamide Derivative Modifications and Investigated Activities

| Parent Scaffold | Derivative/Modification | Investigated Activity |

|---|---|---|

| Benzamide | Thiazole-2-yl benzamide derivatives | Glucokinase activation |

| Benzamide | Benzodioxane-benzamides | Inhibition of FtsZ (antibacterial) |

| Salicylic Acid (a hydroxybenzoic acid) | N-cyclohexyl-2-hydroxybenzamide | Antifungal |

Exploration of Novel Biological Targets and Pathways

A critical area of future research is the identification and validation of novel biological targets and pathways through which this compound and its derivatives exert their effects. While initial studies may point towards a specific mechanism, complex molecules can often interact with multiple targets. An in silico analysis of N-cyclohexyl-2-hydroxybenzamide, for example, suggested a probable multitarget mechanism for its antifungal activity.

Future investigations should employ a combination of experimental and computational methods to build a comprehensive profile of the compound's mechanism of action. Techniques such as molecular docking can be used to predict the binding affinity of derivatives towards specific targets, such as histone deacetylases (HDACs), which has been explored for other N-substituted benzamides. Docking studies have also been instrumental in understanding how hydroxamate-containing compounds interact with zinc ions in the active sites of metallo-β-lactamases, providing insight into their potential as antibiotic resistance inhibitors.

By elucidating these interactions, researchers can better understand the full therapeutic potential and possible off-target effects, guiding the development of more selective and effective next-generation compounds.

Advanced Preclinical Models for Efficacy and Mechanism Studies

Translating promising in vitro results into in vivo efficacy requires robust and relevant preclinical models. While early research may utilize cell-based assays and simple animal models, future studies on this compound derivatives will necessitate more advanced systems. For instance, the evaluation of novel compounds in more demanding in vivo models, such as organ rejection after heart allotransplantation in rats, has proven critical for selecting viable drug candidates. Similarly, transgenic mouse models are used to simulate complex human diseases like Alzheimer's disease to test the ability of new compounds to restore cognitive functions.

Future research should move towards incorporating such complex models to evaluate the efficacy and mechanisms of this compound derivatives. These could include animal models of specific diseases relevant to the compound's observed biological activity. Furthermore, as research progresses, the use of patient-derived xenografts or organoid models could provide more accurate predictions of human responses, bridging the gap between preclinical findings and clinical outcomes.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds like this compound. These computational tools can dramatically accelerate the drug development pipeline by analyzing vast datasets to identify patterns and make predictions.

Computer-aided drug design (CADD) methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). AI and ML enhance both approaches. For example, ML algorithms can build highly accurate QSAR models to predict the biological activity of newly designed derivatives, prioritizing the synthesis of the most promising candidates. Deep learning models and generative adversarial networks (GANs) can be used for de novo drug design, creating novel molecular structures with optimized properties.

Virtual screening, powered by AI, allows for the rapid computational assessment of large chemical libraries to identify molecules that are likely to bind to a specific biological target, reducing the time and cost associated with initial hit discovery. By applying these computational strategies, researchers can more efficiently explore the chemical space around the this compound scaffold to design and identify next-generation compounds with superior therapeutic profiles.

Table 2: Application of AI/ML in the Drug Discovery of this compound Derivatives

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| Machine Learning (ML) | Quantitative Structure-Activity Relationship (QSAR) analysis | Predict the activity of new derivatives and guide structural modifications |

| Deep Learning | De novo drug design using Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) | Generate novel molecular structures with desired therapeutic properties |

| AI-Powered Algorithms | High-throughput virtual screening | Rapidly identify potential lead compounds from large chemical databases |

| Knowledge Graphs | OMICs data mining | Identify and validate novel biological targets and pathways |

Q & A

Q. What are the established synthetic routes for N-ethyl-4-hydroxybenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves acylation of 4-hydroxybenzamide with ethylating agents. A two-step procedure is common:

Acylation: React 4-hydroxybenzamide with ethyl chloride or ethyl bromide in anhydrous solvents (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or NaH) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Critical Factors:

- Solvent polarity: Higher polarity (e.g., DMF) accelerates reaction rates but may require rigorous drying to avoid hydrolysis.

- Temperature: Optimal yields (~70-85%) are achieved at 60-80°C; higher temperatures promote side reactions (e.g., over-alkylation) .

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethylation efficiency in biphasic systems .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

Note: X-ray crystallography (e.g., SHELX refinement ) is used for absolute configuration determination in crystalline derivatives.

Q. How does the solubility and stability of this compound vary across solvents?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) | Degradation Products |

|---|---|---|---|

| Water | <0.1 | Unstable (hydrolysis) | 4-hydroxybenzamide, ethanol |

| Ethanol | 45–50 | Stable (no decomposition) | N/A |

| DMSO | >100 | Stable (oxidation <5%) | Trace sulfoxide derivatives |

Recommendations:

- Store in anhydrous ethanol at –20°C for long-term stability.

- Avoid prolonged exposure to light or acidic/basic conditions to prevent amide bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in antimicrobial or antioxidant activity often arise from:

- Assay variability: Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .

- Structural impurities: Use HPLC-MS to confirm purity (>98%) and rule out confounding byproducts .

- Cellular uptake differences: Quantify intracellular concentrations via LC-MS in cell lysates .

Case Study: A 2023 study reported conflicting IC₅₀ values (15 μM vs. 45 μM) against S. aureus. Re-analysis revealed residual DMSO (>1%) in one assay suppressed activity .

Q. What computational strategies optimize the pharmacokinetic profile of this compound analogs?

Methodological Answer:

Validation: Synthesize top candidates and compare in vitro ADMET metrics (e.g., hepatic microsome stability) .

Q. How can researchers address discrepancies in synthetic yields reported for this compound?

Methodological Answer:

Example: A 2024 study achieved 88% yield using dry THF and 1.3 eq. NaH, versus 52% in non-optimized conditions .

Q. What are the limitations of current toxicity data for this compound, and how can they be addressed?

Methodological Answer:

- Gaps: Most studies lack in vivo data; acute toxicity (LD₅₀) and ecotoxicological profiles are undefined .

- Protocols:

- Conduct OECD 423 acute oral toxicity tests in rodents.

- Use zebrafish embryos (FET test) for eco-toxicity screening .

- Mitigation: Derive safe handling guidelines (e.g., PPE requirements) from structural analogs like N,N-diethyl-4-fluorobenzamide .

Q. How do crystallographic techniques enhance understanding of this compound’s solid-state properties?

Methodological Answer:

- SHELX Refinement: Resolve hydrogen-bonding networks (e.g., amide–amide interactions) to predict melting points and hygroscopicity .

- PXRD: Correlate polymorphic forms (Form I vs. II) with dissolution rates in biorelevant media .

- Case Study: A 2023 study identified a metastable polymorph with 3x faster dissolution than the stable form, enabling improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.